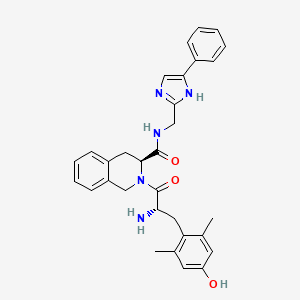

H-Dmt-Tic-NH-CH2-ImidPh

Description

H-Dmt-Tic-NH-CH2-ImidPh is a pseudopeptide δ-opioid receptor (DOR) agonist derived from the opioid pharmacophore template H-Dmt-Tic. Its structure includes 2',6'-dimethyltyrosine (Dmt), 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), and a benzimidazole-phenyl (ImidPh) moiety. This compound exhibits moderate δ-opioid receptor affinity (Kiδ = 0.443 nM) and weak μ-opioid receptor (MOR) binding (Kiμ = 6.74 nM), resulting in a μ/δ selectivity ratio of 15 .

Properties

Molecular Formula |

C31H33N5O3 |

|---|---|

Molecular Weight |

523.6 g/mol |

IUPAC Name |

(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(5-phenyl-1H-imidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |

InChI |

InChI=1S/C31H33N5O3/c1-19-12-24(37)13-20(2)25(19)15-26(32)31(39)36-18-23-11-7-6-10-22(23)14-28(36)30(38)34-17-29-33-16-27(35-29)21-8-4-3-5-9-21/h3-13,16,26,28,37H,14-15,17-18,32H2,1-2H3,(H,33,35)(H,34,38)/t26-,28-/m0/s1 |

InChI Key |

LKMAEHUMCHTBER-XCZPVHLTSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)NCC4=NC=C(N4)C5=CC=CC=C5)N)C)O |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC4=NC=C(N4)C5=CC=CC=C5)N)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Dmt-Tic-NH-CH2-ImidPh involves multiple steps, starting with the preparation of the Dmt-Tic core. The imidazole ring is then introduced through a series of cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and purification techniques ensures the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

H-Dmt-Tic-NH-CH2-ImidPh undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have altered pharmacological properties.

Reduction: Reduction reactions can modify the imidazole ring, potentially affecting the compound’s receptor binding affinity.

Substitution: Substitution reactions, particularly on the imidazole ring, can lead to the formation of analogs with different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the compound’s integrity .

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified pharmacological profiles. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

H-Dmt-Tic-NH-CH2-ImidPh has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying delta-opioid receptor interactions and developing new synthetic methodologies.

Biology: Investigated for its effects on cellular signaling pathways and receptor binding dynamics.

Medicine: Explored for its potential as an anxiolytic and antidepressant agent, as well as its role in pain management.

Mechanism of Action

H-Dmt-Tic-NH-CH2-ImidPh exerts its effects primarily through selective activation of delta-opioid receptors. This activation leads to the modulation of various signaling pathways involved in emotional and pain responses. The compound’s high affinity for delta-opioid receptors makes it a potent agonist, capable of eliciting significant pharmacological effects at low concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogs of H-Dmt-Tic-NH-CH2-ImidPh include H-Dmt-Tic-NH-CH2-Imid and H-Dmt-Tic-NH-CH2-Bid (UFP-502) . Below is a detailed analysis of their pharmacological properties:

Table 1: Binding Affinity and Selectivity Profiles

| Compound | Kiδ (nM) | Kiμ (nM) | μ/δ Selectivity Ratio (Kiμ/Kiδ) | δ-Agonist EC50 (nM) | μ-Antagonist IC50 (nM) |

|---|---|---|---|---|---|

| This compound | 0.443 ± 0.13 | 6.74 ± 0.98 | 15 | 9.40 | 153.5 ± 10.4 |

| H-Dmt-Tic-NH-CH2-Imid | 0.114 ± 0.017 | 1.18 ± 0.12 | 10 | 3.63 ± 0.52 | 111.3 ± 37.8 |

| H-Dmt-Tic-NH-CH2-Bid (UFP-502) | 0.16 ± 0.019 | 6.74 ± 0.98 | 42 | 28.41 ± 1.74 | N/A |

Source : Data derived from competitive binding assays and functional studies in rodent synaptosomal preparations .

Key Differences in Pharmacological Activity

δ-Opioid Receptor Affinity :

- H-Dmt-Tic-NH-CH2-Imid (Kiδ = 0.114 nM) exhibits 2.9-fold higher δ-affinity than this compound (Kiδ = 0.443 nM) .

- UFP-502 (Kiδ = 0.16 nM) further enhances δ-affinity compared to this compound, but with reduced functional δ-agonist potency (EC50 = 28.41 nM vs. 9.40 nM) .

μ-Opioid Receptor Selectivity :

- Despite lower δ-affinity, This compound achieves superior μ/δ selectivity (ratio = 15) over H-Dmt-Tic-NH-CH2-Imid (ratio = 10), owing to its weaker μ-binding (Kiμ = 6.74 vs. 1.18 nM) .

- UFP-502 demonstrates the highest selectivity (ratio = 42) but lacks μ-antagonist activity, limiting its dual-action utility .

Functional Efficacy :

- H-Dmt-Tic-NH-CH2-Imid shows stronger δ-agonist potency (EC50 = 3.63 nM) but paradoxically higher μ-antagonist activity (IC50 = 111.3 nM) than this compound, suggesting structural modifications alter receptor interaction dynamics .

Structural Determinants of Activity

- Imidazole vs. Benzimidazole-Phenyl Modifications :

Replacement of the benzimidazole-phenyl group in this compound with a simpler imidazole moiety (H-Dmt-Tic-NH-CH2-Imid) increases δ-affinity but reduces μ-selectivity, likely due to steric and electronic effects on receptor binding pockets . - Bid Group in UFP-502 :

The benzimidazole derivative (Bid) in UFP-502 enhances δ-selectivity but compromises functional δ-agonist efficacy, highlighting a trade-off between binding and activation .

Implications for Drug Development

- This compound balances moderate δ-agonist activity with μ-antagonist effects, making it a candidate for pain therapies with reduced MOR-mediated side effects (e.g., respiratory depression).

- H-Dmt-Tic-NH-CH2-Imid prioritizes δ potency but may require structural optimization to improve selectivity.

- Regulatory assessments of such analogs must address physicochemical stability, synthetic feasibility (e.g., reagent choices, purity ), and compliance with guidelines for biosimilarity evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.